Magnesium 8-quinolinolate
Overview
Description
Magnesium 8-quinolinolate, also known as magnesium di(8-quinolinolate), is a coordination compound with the molecular formula C18H12MgN2O2. It is formed by the reaction of magnesium ions with 8-hydroxyquinoline, a heterocyclic organic compound. This compound is known for its chelating properties and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium 8-quinolinolate is typically synthesized by reacting magnesium salts, such as magnesium chloride or magnesium nitrate, with 8-hydroxyquinoline in an appropriate solvent like acetone or ethanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for mixing and heating can also improve the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Magnesium 8-quinolinolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinolate derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinolinolates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolinolates and hydroquinoline derivatives, which have different properties and applications .
Scientific Research Applications
Magnesium 8-quinolinolate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in analytical chemistry for the detection and quantification of metal ions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that this compound can be used in the development of new drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting properties
Mechanism of Action
The mechanism of action of magnesium 8-quinolinolate involves its ability to chelate metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt cellular processes in microorganisms, leading to their death. In medical applications, the compound can interfere with metal ion homeostasis in cancer cells, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Magnesium 8-quinolinolate can be compared with other similar compounds, such as:
Aluminum tris(8-hydroxyquinoline) (AlQ3): Widely used in OLEDs for its electron-transporting properties.
Zinc 8-hydroxyquinolate: Known for its antimicrobial properties and used in various medicinal applications.
Copper 8-hydroxyquinolate: Used in agriculture as a fungicide and in medicine for its antimicrobial properties
Uniqueness: this compound is unique due to its specific coordination chemistry and the ability to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring strong chelation and stability under various conditions .
Properties
IUPAC Name |
magnesium;quinolin-8-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAWFXXABCMIW-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12MgN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070896 | |
Record name | Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67952-28-7 | |
Record name | Bis(8-hydroxyquinolinato)magnesium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67952-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(quinolin-8-olato-N,O)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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